molecular formula C14H27NOSi B073187 Furfurylamine, N-(3-triethylsilylpropyl)- CAS No. 1578-43-4

Furfurylamine, N-(3-triethylsilylpropyl)-

Cat. No.: B073187
CAS No.: 1578-43-4
M. Wt: 253.45 g/mol
InChI Key: MNGWCBICXBZNJT-UHFFFAOYSA-N
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Description

Furfurylamine, N-(3-triethylsilylpropyl)- is an organic compound with the molecular formula C14H27NOSi and a molecular weight of 253.45 g/mol. This compound is characterized by the presence of a furfurylamine group attached to a triethylsilylpropyl chain. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furfurylamine, N-(3-triethylsilylpropyl)- typically involves the reaction of furfurylamine with a triethylsilylpropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of Furfurylamine, N-(3-triethylsilylpropyl)- may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Furfurylamine, N-(3-triethylsilylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the triethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfurylamine oxides, while substitution reactions can produce a variety of substituted furfurylamine derivatives .

Scientific Research Applications

Furfurylamine, N-(3-triethylsilylpropyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Furfurylamine, N-(3-triethylsilylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its triethylsilyl group provides steric protection, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Furfurylamine: The parent compound, which lacks the triethylsilylpropyl group.

    N-(3-trimethylsilylpropyl)furfurylamine: A similar compound with a trimethylsilyl group instead of a triethylsilyl group.

    N-(3-triethylsilylpropyl)aniline: An analogue where the furfurylamine group is replaced by an aniline group.

Uniqueness

Furfurylamine, N-(3-triethylsilylpropyl)- is unique due to the presence of the triethylsilylpropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-triethylsilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NOSi/c1-4-17(5-2,6-3)12-8-10-15-13-14-9-7-11-16-14/h7,9,11,15H,4-6,8,10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGWCBICXBZNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CCCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166319
Record name Furfurylamine, N-(3-triethylsilylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-43-4
Record name Furfurylamine, N-(3-triethylsilylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furfurylamine, N-(3-triethylsilylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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